4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole
Description
4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole is a halogenated indazole derivative characterized by a tetrahydropyran (THP) protecting group at the N1 position and trifluoromethyl (CF₃), bromo (Br), and chloro (Cl) substituents at positions 6, 4, and 5, respectively. The THP group enhances solubility and stability, while the electron-withdrawing CF₃ and halogen groups influence reactivity and binding interactions, making this compound of interest in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C13H11BrClF3N2O |
|---|---|
Molecular Weight |
383.59 g/mol |
IUPAC Name |
4-bromo-5-chloro-1-(oxan-2-yl)-6-(trifluoromethyl)indazole |
InChI |
InChI=1S/C13H11BrClF3N2O/c14-11-7-6-19-20(10-3-1-2-4-21-10)9(7)5-8(12(11)15)13(16,17)18/h5-6,10H,1-4H2 |
InChI Key |
MWBNSVPEIPMRFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C(=C3)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole
General Synthetic Strategy
The synthesis typically involves:
- Formation of the substituted indazole core
- Introduction of bromine and chlorine substituents at the 4- and 5-positions
- Attachment of the trifluoromethyl group at position 6
- Protection of the nitrogen at position 1 with a tetrahydropyran ring via nucleophilic substitution
This multistep approach requires precise control of reaction conditions to maintain the integrity of sensitive groups.
Stepwise Preparation Details
Formation of the Indazole Core
While direct literature on this exact compound’s indazole core synthesis is limited, related indazole syntheses involve:
- Cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions
- Use of lithium diisopropylamide (LDA) to generate lithium intermediates for formylation steps (as seen in related 4-bromo-5-methyl-1H-indazole synthesis)
Halogenation (Bromination and Chlorination)
- Bromination at position 4 is typically achieved with bromine or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl3 or AlCl3)
- Chlorination at position 5 may be introduced via electrophilic aromatic substitution using chlorine sources under controlled conditions to avoid over-chlorination or side reactions
Introduction of the Trifluoromethyl Group
- The trifluoromethyl group at position 6 is often introduced through cross-coupling reactions or via trifluoromethylation reagents compatible with the indazole core
- Literature examples show the use of 4-bromo-6-(trifluoromethyl)-1H-indazole as a key intermediate
Attachment of the Tetrahydropyran (THP) Group at N1
- The N1 nitrogen is protected or functionalized by reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst such as p-toluenesulfonic acid (TsOH) in tetrahydrofuran (THF) solvent
- The reaction is typically carried out under reflux and inert atmosphere for extended periods (e.g., 18 hours), yielding the 1-(tetrahydro-2H-pyran-2-yl) derivative with yields around 78%
Representative Reaction Conditions and Yields
Detailed Research Findings and Experimental Data
Example from Literature: Tetrahydropyran Protection
- A reaction mixture of 4-bromo-6-(trifluoromethyl)-1H-indazole (1.00 g, 3.8 mmol), TsOH monohydrate (27 mg, 0.15 mmol), and 3,4-dihydro-2H-pyran (1.59 g, 18.9 mmol) in THF (25 mL) was refluxed under nitrogen for 18 hours.
- After solvent removal and purification by silica gel chromatography, the product 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-indazole was obtained as a yellow oil in 78% yield.
- Mass spectrometry (ESI) showed m/z 265.2 corresponding to the molecular ion minus the THP group.
Cross-Coupling Reactions for Functionalization
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been successfully applied to related 4-bromo-6-(trifluoromethyl)-1H-indazole derivatives to introduce various aryl groups, with yields ranging from 4% to 47% depending on the boronic acid used and reaction conditions.
- These methods demonstrate the versatility of the brominated indazole intermediate for further functionalization.
Summary Table of Preparation Methods
The preparation of 4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole is a multistep process involving the strategic formation of the indazole core, selective halogenations, introduction of the trifluoromethyl group, and protection of the N1 nitrogen with a tetrahydropyran ring. The key challenges lie in controlling regioselectivity during halogenation and maintaining functional group integrity during the incorporation of the trifluoromethyl and THP groups.
The most efficient reported method for the final THP attachment involves refluxing the brominated trifluoromethylated indazole with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid in tetrahydrofuran, achieving yields around 78%. This step is crucial for enhancing the compound’s solubility and stability, facilitating further synthetic or biological studies.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Similarity Scores
Key structural analogs and their similarity scores (based on molecular frameworks and substituent patterns) are summarized below:
*Similarity inferred from structural alignment with the reference compound.
Key Observations :
- Substituent Impact : Replacement of CF₃ (position 6) with CH₃ reduces similarity by 12–14% (e.g., 0.88 vs. 1.00), highlighting the critical role of the CF₃ group in electronic and steric properties .
- Halogenation: The presence of Cl at position 5 (vs.
- Protecting Groups : The THP group (vs. SEM or other moieties) balances stability and synthetic accessibility, as seen in analogs like 5,7-Dibromo-6-methyl-1-SEM-indazole .
Role in JNK3 Inhibitor Scaffolds
Indazole derivatives, including the reference compound, are prominent in kinase inhibitor design. Overlay studies (PDB: 3FI3) demonstrate that indazole scaffolds with CF₃ and halogen substituents exhibit stronger binding to JNK3 compared to aminopyrazole analogs (PDB: 3FI2), likely due to enhanced hydrophobic interactions and steric complementarity .
Physicochemical Properties
| Property | Reference Compound | 4-Bromo-5-methyl-THP-indazole | 4-Bromo-5-chloro-6-methyl-THP-indazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 388.62 (calculated) | 329.62 | 329.62* |
| LogP (Predicted) | 3.2–3.5 | 2.8–3.0 | 2.9–3.1 |
| Solubility (µg/mL, aqueous) | <10 | 15–20 | 10–15 |
*Data from ; other values estimated via computational models.
The CF₃ group increases hydrophobicity (higher LogP) but reduces solubility compared to methyl-substituted analogs. Chloro substituents further decrease solubility due to added molecular weight and polarity .
Biological Activity
4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following characteristics:
- IUPAC Name : 4-bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)indazole
- Molecular Formula : C12H11BrClF3N2O
- Molecular Weight : 333.59 g/mol
- CAS Number : 2368909-56-0
The presence of bromine, chlorine, and trifluoromethyl groups suggests potential interactions with biological targets, particularly in inhibiting specific pathways involved in cancer progression.
Biological Activity Overview
Research indicates that compounds similar to 4-bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole may exhibit significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may act as a RAS inhibitor. RAS proteins are critical in cell signaling pathways that control cell growth and survival. Inhibition of RAS has been linked to reduced proliferation of cancer cells.
- Mechanism of Action : The compound is believed to interfere with the KRAS signaling pathway, which is often mutated in various cancers. This interaction could lead to apoptosis (programmed cell death) in RAS-mutated cell lines.
- In Vitro Studies : In laboratory settings, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications.
Data Table: Biological Activity Summary
Case Study 1: RAS Inhibition
A study highlighted the efficacy of small-molecule inhibitors targeting KRAS G12C mutations. The compound demonstrated an IC50 value of 0.638 μM against MIA PaCa-2 cell lines, showcasing its potential as a therapeutic agent .
Case Study 2: Structure-Activity Relationship
Research on related indazole derivatives showed that modifications at specific positions significantly enhanced their anticancer activity. For instance, adding methyl groups to the indole ring improved potency by two-fold in certain assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
